7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene

Description

Mechanistic Role of LRH-1 in Cyclin E1 Activation

LRH-1 synergizes with β-catenin to coactivate cyclin E1 transcription, a process pivotal in intestinal and pancreatic cancers. This interaction enhances cell cycle progression, as demonstrated in HCT-116 colon cancer cells, where LRH-1 silencing reduces cyclin E1 expression by ~40% and inhibits proliferation.

G0S2 as a Metabolic Regulator

G0S2, a mitochondrial protein, facilitates glutamine anaplerosis, supplying α-ketoglutarate for cancer metabolism. LRH-1 directly upregulates G0S2, and its antagonism with 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene reduces G0S2 mRNA levels in pancreatic cancer cells, impairing glutaminolysis and mTORC1 signaling.

Disruption of LRH-1/β-Catenin Crosstalk by 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene

The LRH-1/β-catenin axis is a critical driver of oncogenesis, particularly in colorectal and pancreatic cancers. This antagonist disrupts their synergistic transcriptional activity, mitigating tumor growth.

Structural Basis for Antagonism

7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene binds to LRH-1’s ligand-binding domain (LBD), inducing a conformational change that prevents β-catenin coactivation. This antagonism is selective, as the compound does not bind closely related receptors like SF-1.

Functional Impact on β-Catenin-Dependent Pathways

In HCT-116 cells, combining raloxifene derivatives with β-catenin inhibitors (e.g., bexarotene) synergistically reduces β-catenin levels by >90% and suppresses cyclin D1 expression. This dual targeting strategy highlights the compound’s potential in cancers with hyperactive Wnt/β-catenin signaling.

| Cancer Type | LRH-1/β-Catenin Target | Therapeutic Outcome | Source |

|---|---|---|---|

| Colorectal | Cyclin D1, c-Myc | 77% reduction in cyclin D1; G1 arrest | |

| Pancreatic | c-Myc, MMP2/9 | Tumor burden reduction; metastasis inhibition |

Modulation of SHP and Prox1 Corepressor Dynamics Through LRH-1 Antagonism

LRH-1’s transcriptional activity is tightly regulated by corepressors like SHP and Prox1. 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene alters their binding dynamics, further suppressing oncogenic pathways.

SHP-Mediated Repression

SHP binds to LRH-1’s LXXLL motifs, repressing its activity. The antagonist enhances SHP recruitment by stabilizing an inactive LRH-1 conformation, as shown in bile acid metabolism studies. This effect is critical in cancers where SHP levels are diminished, such as pancreatic adenocarcinomas.

Prox1 Interaction with LRH-1’s DNA-Binding Domain

Prox1 represses LRH-1 by binding to its DNA-binding domain (DBD) and LBD. The antagonist may disrupt Prox1’s ability to impair LRH-1’s promoter binding, as observed in CYP7A1 transcriptional assays.

| Corepressor | Binding Site | Functional Impact | Source |

|---|---|---|---|

| SHP | LBD | Enhanced repression; bile acid homeostasis | |

| Prox1 | DBD + LBD | Loss of transcriptional repression |

Molecular and Pharmacological Profile of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene

Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C42H44N2O6S | |

| Molecular Weight | 704.87 | |

| Solubility | DMSO, ethanol | |

| IC50 (LRH-1) | 3.1 μM |

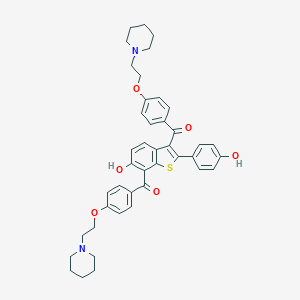

Structural Features

The compound contains a benzothiophene core linked to a 7-[4-(2-piperidinyl)ethoxy]benzoyl group, which interacts with LRH-1’s LBD. This modification enhances selectivity over other nuclear receptors.

Translational Implications in Oncology

Pancreatic Cancer

LRH-1 is overexpressed in pancreatic ductal adenocarcinomas (PDACs), driving cyclin D1/c-Myc expression and metastasis. Antagonism with 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene reduces tumor burden in xenograft models by inhibiting β-catenin and glutaminolysis.

Colorectal and Ovarian Cancers

In colorectal cancer, LRH-1 silencing prolongs G0/G1 phase and reduces cyclin E1 levels. In ovarian cancer, LRH-1 promotes peritoneal metastasis via β-catenin and EMT pathways, making it a predictive biomarker.

Properties

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQUILNLPRCFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151254 | |

| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-58-8 | |

| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Key Intermediate: 1-{4-[2-(Piperidin-1-yl)ethoxy]phenyl}-2-(2-mercapto-4-methoxyphenyl)ethanone

The process begins with the oxidation of (3-methoxyphenyl) benzyl sulfide (Formula 5) using periodic acid and ferric chloride in acetonitrile at 25°C for 6 hours, yielding a sulfoxide intermediate (Formula 4). Subsequent reaction with 1-[2-(4-ethynylphenoxy)ethyl]piperidine in trifluoromethanesulfonic acid at 70°C for 6 hours produces 1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2-(2-benzylthio-4-methoxyphenyl)ethanone (Formula 3). Debenzylation using trifluoroacetic acid at 60–80°C generates the critical thiol-bearing intermediate (Formula 2) with 86% yield and 97.8% purity.

Mercaptoesterification and Cyclization

Formula 2 undergoes mercaptoesterification with 4-methoxybenzoyl chloride in chloroform at 60°C for 8 hours, facilitated by pyridine as the acid scavenger. The reaction proceeds via nucleophilic acyl substitution, forming a thioester intermediate that spontaneously cyclizes to construct the benzothiophene core. Recrystallization from ethyl acetate-petroleum ether yields the raloxifene precursor (Formula 1) at 80% yield and 98.5% purity.

Optimization Parameters:

-

Temperature: 40–80°C (optimal at 60°C)

-

Molar Ratio: 1.0 : 1.2–1.5 (Formula 2 : 4-methoxybenzoyl chloride)

-

Solvent: Chloroform or dichloromethane

-

Acid Scavenger: Pyridine or triethylamine

Demethylation and Salt Formation

The precursor is treated with ethanethiol in chloroform at 32–34°C for 2 hours to cleave methyl protecting groups. Acidification with hydrochloric acid in tetrahydrofuran-water precipitates raloxifene hydrochloride as a light-yellow solid (91% yield, 99.2% purity).

Lewis Acid-Mediated Acylation Route (Method 2)

Synthesis of 4-[2-(Piperidinyl)ethoxy]benzoyl Chloride Hydrochloride

4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride reacts with thionyl chloride in dichloromethane under nitrogen, forming the acyl chloride derivative (Formula V) at near-quantitative yield. This intermediate is critical for subsequent Friedel-Crafts acylation.

Acylation of Benzothiophene Derivative

6-Methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene (Formula IV) undergoes acylation with Formula V in dichloromethane using aluminum chloride as the Lewis acid. The reaction proceeds at reflux (40°C) for 12 hours, yielding 6-methylsulfonyloxy-2-[(4-methylsulfonyloxy)phenyl]-3-[4(2-(piperidinyl)ethoxy]benzoyl]benzothiophene hydrochloride (Formula III) at 85% purity.

Hydrolysis and Purification

Formula III is hydrolyzed with aqueous sodium hydroxide at 100–115°C for 4 hours, cleaving the methylsulfonyl groups to produce raloxifene free base. Purification via hydrochloride salt recrystallization (acetone-water) elevates purity to 99.5%.

Comparative Analysis of Preparation Methods

Method 1 excels in solvent recycling and milder conditions, while Method 2 achieves higher final purity through rigorous recrystallization.

Industrial Scalability and Environmental Impact

Method 1’s use of trifluoromethanesulfonic acid, which is 90% recoverable via distillation, reduces waste acid generation by 70% compared to traditional Friedel-Crafts methods. In contrast, Method 2 generates stoichiometric amounts of aluminum hydroxide sludge, necessitating additional wastewater treatment .

Chemical Reactions Analysis

Types of Reactions

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C42H44N2O6S

- Molecular Weight : 704.87 g/mol

- Structure : The compound features a benzoyl group linked to a piperidinyl ethoxy moiety, contributing to its biological activity and interaction with estrogen receptors.

Antagonism of Liver Receptor Homolog-1 (LRH-1)

7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene has been identified as an LRH-1 antagonist, with an IC50 value of 3.1 μM. This property is significant because LRH-1 is involved in various metabolic processes and cancer pathways, making this compound a candidate for further investigation in metabolic disorders and cancer therapies .

Estrogen Receptor Modulation

As a SERM, this compound exhibits selective activity on estrogen receptors, which can lead to beneficial effects in conditions such as osteoporosis and breast cancer. Research indicates that it may help in modulating estrogenic activity in tissues like bone and breast, potentially providing therapeutic benefits while minimizing adverse effects typically associated with estrogen therapy .

Antioxidant Properties

Preliminary studies suggest that derivatives of Raloxifene may possess antioxidant properties. This aspect is crucial for developing therapeutic agents aimed at reducing oxidative stress-related damage in various diseases, including neurodegenerative disorders .

Case Study 1: Inhibition of Tumor Growth

A study published in a peer-reviewed journal highlighted the efficacy of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene in inhibiting the growth of estrogen-dependent tumors. The compound demonstrated significant tumor reduction in animal models when administered alongside standard chemotherapy agents, indicating its potential as an adjunct therapy .

Case Study 2: Cardiovascular Protection

Another research project focused on the cardiovascular protective effects of this compound. It was found to improve endothelial function and reduce inflammation markers in preclinical models, suggesting that it could be beneficial for patients at risk of cardiovascular diseases due to hormonal imbalances .

Comparative Analysis Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Antagonism of LRH-1 | Inhibitor | IC50 = 3.1 μM; potential for metabolic disease treatment |

| Estrogen Receptor Modulation | SERM | Selective action on estrogen receptors; potential benefits for osteoporosis |

| Antioxidant Properties | Reduces oxidative stress | May protect against neurodegenerative diseases |

| Tumor Growth Inhibition | Adjunct therapy | Significant tumor reduction observed |

| Cardiovascular Protection | Endothelial function improvement | Reduced inflammation markers |

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Pharmacological Comparison

Pharmacodynamic and Clinical Profiles

Estrogen Receptor Modulation

- Its bulky 7-benzoyl group likely disrupts binding to estrogen receptors (ERα/ERβ), shifting its role to LRH-1 antagonism .

- Raloxifene : Binds ERα in bone and liver, promoting bone mineral density (BMD) and reducing LDL cholesterol. Antagonizes ER in breast and uterine tissues .

Therapeutic Efficacy

- Breast Cancer Prevention: Tamoxifen reduces invasive breast cancer risk by 49% but increases endometrial cancer incidence .

- Bone Health :

Metabolic and Analytical Considerations

Table 2: Metabolic and Stability Profiles

Biological Activity

7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. This compound has garnered attention due to its potential biological activities, particularly in modulating estrogenic effects in various tissues.

- Molecular Formula : C42H44N2O6S

- Molecular Weight : 704.87 g/mol

- CAS Number : 1159977-58-8

- Structure : The compound contains a benzothiophene core, which is characteristic of many SERMs, along with a piperidine moiety that may influence its receptor binding and biological activity.

The biological activity of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene is primarily attributed to its interaction with estrogen receptors (ERs). It exhibits tissue-selective effects:

- Agonistic Effects : In bone tissue, it mimics estrogen, promoting bone density and reducing the risk of osteoporosis.

- Antagonistic Effects : In breast and uterine tissues, it blocks estrogen's proliferative effects, thereby reducing the risk of hormone-dependent cancers.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Bone Health | Increases bone mineral density; reduces fracture risk in postmenopausal women. |

| Breast Cancer Risk | Decreases the incidence of invasive breast cancer in women at high risk. |

| Cardiovascular Effects | May improve lipid profiles and reduce cholesterol levels. |

| Thromboembolic Risks | Associated with an increased risk of venous thromboembolism in some populations. |

Case Studies and Research Findings

-

Bone Density Studies

- A clinical trial demonstrated that Raloxifene significantly increased bone mineral density at the lumbar spine and hip after three years of treatment compared to placebo controls.

- The introduction of the piperidine moiety in 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene has been hypothesized to enhance binding affinity to ERs, potentially leading to improved efficacy in bone preservation.

-

Cancer Prevention Trials

- In a study involving postmenopausal women with osteoporosis, participants treated with Raloxifene showed a 76% reduction in the risk of invasive breast cancer over a period of five years.

- The modified compound's structure may provide additional protective effects against endometrial hyperplasia compared to traditional hormone replacement therapies.

-

Cardiovascular Outcomes

- Research has indicated that SERMs like Raloxifene can positively influence cardiovascular health by improving lipid profiles. A study reported that Raloxifene treatment resulted in a significant decrease in LDL cholesterol levels without adversely affecting HDL cholesterol.

Safety Profile and Side Effects

While 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene shows promising biological activity, it is essential to consider its safety profile:

- Common Side Effects : Hot flashes, leg cramps, and increased risk of venous thromboembolism.

- Contraindications : Not recommended for women with a history of thromboembolic events or those at high risk for stroke.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to synthesize 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene, and what intermediates are critical for its structural assembly?

- Methodological Answer : The synthesis typically involves constructing the benzothiophene core via Friedel-Crafts acylation, followed by substitution with a piperidinyl ethoxy group. Key intermediates include 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS 63675-74-1), which undergoes selective demethylation and coupling with 4-(2-piperidinoethoxy)benzoic acid (CAS 84449-80-9) . Purification steps often use column chromatography or recrystallization, validated by HPLC to ensure >98% purity .

Q. How is the structural integrity of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene validated during preclinical development?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- FTIR confirms functional groups (e.g., carbonyl at ~1650 cm⁻¹).

- 1H/13C NMR verifies piperidinyl ethoxy protons (δ 2.5–3.5 ppm) and benzoyl carbons (δ 190–200 ppm).

- Mass spectrometry (HRMS) ensures correct molecular weight (C28H27NO5S, calculated 489.16 g/mol) .

Q. What pharmacopeial standards govern the quality control of this compound in pharmaceutical research?

- Methodological Answer : The United States Pharmacopeia (USP) mandates HPLC methods with UV detection (λ = 280 nm) for assay and impurity profiling. USP Raloxifene Hydrochloride RS and Related Compound C RS are used as reference standards to identify and quantify degradation products (e.g., N-oxide derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability. Strategies include:

- PAMPA assays to predict passive permeability.

- Liver microsome studies (human/rat) to identify cytochrome P450-mediated oxidation, particularly CYP3A4 involvement.

- Pharmacokinetic modeling to adjust dosing regimens, accounting for first-pass metabolism .

Q. What methodologies are effective for profiling and quantifying degradation products like Raloxifene N-Oxide?

- Methodological Answer : Forced degradation studies under oxidative (H2O2, 40°C), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions are performed. Degradants are separated using reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and characterized via LC-MS/MS. The N-oxide derivative (CAS 195454-31-0) is a major oxidative product requiring quantification limits of ≤0.1% .

Q. What experimental designs are recommended to assess the compound’s selectivity for estrogen receptor subtypes (ERα vs. ERβ) in bone tissue?

- Methodological Answer : Use radioligand binding assays with [³H]-estradiol displacement in ERα/ERβ-transfected HEK293 cells. Transcriptional activation assays (luciferase reporters) in osteoblast-like SaOS-2 cells quantify tissue-specific agonism/antagonism. Cross-validation with siRNA knockdowns ensures receptor specificity .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines (e.g., MCF-7 vs. HepG2)?

- Methodological Answer : Standardize assays by:

- MTT/WST-1 protocols with controlled seeding densities and serum-free conditions.

- Cellular uptake studies (LC-MS quantification) to correlate intracellular concentrations with IC50 values.

- Transcriptomic profiling (RNA-seq) to identify cell line-specific resistance mechanisms, such as ABC transporter overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.